molecular formula C20H34O5 B071189 9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R] CAS No. 191919-02-5

9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]

Número de catálogo: B071189
Número CAS: 191919-02-5
Peso molecular: 354.5 g/mol
Clave InChI: VKTIONYPMSCHQI-JPRPWBOBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R] is a sophisticated, synthetically derived prostaglandin analog featuring a unique cyclopentane ring constraint. This structural modification is designed to lock the molecule into a specific, bioactive conformation, providing an invaluable pharmacological tool for probing the structure-activity relationships of prostanoid receptors. Its core research value lies in its application as a potent and selective ligand for the study of prostaglandin signaling pathways, particularly those mediated by the FP and EP receptor subtypes. The 15-oxo group and the specific stereochemistry of the hydroxyl groups at positions 9S and 11R are critical for its receptor binding affinity and functional activity.

Propiedades

IUPAC Name

(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTIONYPMSCHQI-JPRPWBOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865371
Record name (5Z)-9alpha,11alpha-Dihydroxy-15-oxo-8beta-prost-5-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-iso-13,14-dihydro-15-keto-PGF2a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

191919-02-5
Record name (5Z,8β,9α,11α)-9,11-Dihydroxy-15-oxoprost-5-en-1-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191919-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z)-9alpha,11alpha-Dihydroxy-15-oxo-8beta-prost-5-en-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-iso-13,14-dihydro-15-keto-PGF2a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Métodos De Preparación

Prostaglandin Backbone Formation

The synthesis of 9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R] begins with the enzymatic oxidation of arachidonic acid, a ω-6 polyunsaturated fatty acid. Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), which serves as the precursor for multiple prostaglandins. Subsequent isomerization and reduction steps yield prostaglandin F2α (PGF2α), which undergoes further enzymatic modifications. The specific 15-keto and 13,14-dihydro modifications are introduced by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin reductase, respectively.

The cyclization to form the cyclo[8S,12R] structure is hypothesized to occur under acidic conditions or via non-enzymatic autoxidation. In vitro studies suggest that reactive oxygen species (ROS) promote the intramolecular cyclization of 15-keto-PGF2α, leading to the formation of the 8S,12R cyclic ether. This pathway is analogous to the formation of isoprostanes, which are produced via free radical-mediated peroxidation of arachidonic acid.

Stereochemical Control

Achieving the correct stereochemistry at the 8S and 12R positions requires chiral catalysts or enzymatic resolution. Asymmetric synthesis methods employing Evans oxazolidinones or Shi epoxidation have been adapted for prostaglandin analogs to control stereocenters. For instance, the use of Jacobsen’s hydrolytic kinetic resolution (HKR) ensures enantioselective epoxide ring-opening, which could be applied to stabilize the cyclo[8S,12R] configuration during synthesis.

Extraction and Isolation from Biological Matrices

Solid-Phase Extraction (SPE)

Plasma or tissue samples containing 9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R] are processed using mixed-mode SPE cartridges. A protocol optimized for oxylipins involves diluting plasma with 90% methanol, followed by centrifugation and loading onto Discovery-NH2 cartridges. Lipids are eluted with chloroform-isopropanol (2:1), and the fraction containing prostaglandins is dried under nitrogen. Recovery rates for prostaglandin metabolites using this method exceed 85%, as validated by spiked deuterated internal standards.

Solvent Partitioning

Liquid-liquid extraction with dichloromethane (CH2Cl2) and water effectively isolates prostaglandins from cellular lysates. A biphasic system formed by CH2Cl2 and aqueous methanol separates hydrophobic metabolites into the organic phase, which is then concentrated and reconstituted in acetonitrile-water-acetic acid (45:55:0.02) for downstream analysis.

Chromatographic Purification

Ultra-High Performance Liquid Chromatography (UHPLC)

Reverse-phase UHPLC with a C18 column (1.7 µm particles) resolves 9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R] from isomeric prostaglandins. A gradient of acetonitrile-water-acetic acid (0.02%) at 0.4 mL/min achieves baseline separation within 12 minutes. The compound elutes at approximately 8.2 minutes under these conditions, with a characteristic UV absorbance at 195 nm due to the conjugated diene.

Supercritical Fluid Chromatography (UHPSFC)

For enhanced resolution of stereoisomers, UHPSFC with a Torus DIOL column (3.0 × 100 mm, 1.7 µm) is employed. The mobile phase consists of CO2 and ethanol with 0.1% formic acid, achieving a retention time of 6.5 minutes. UHPSFC offers superior peak symmetry compared to UHPLC, critical for distinguishing the 8S,12R cyclization from other diastereomers.

Structural Characterization

Tandem Mass Spectrometry (MS/MS)

Collision-induced dissociation (CID) of the deprotonated molecule ([M–H]⁻ at m/z 353) generates diagnostic fragments:

  • m/z 335: Loss of H2O (–18 Da)

  • m/z 317: Sequential loss of two H2O molecules

  • m/z 273: Cleavage of the cyclopentane ring

  • m/z 193: Acylium ion from the α-chain

The MS/MS spectrum confirms the presence of the 15-keto group and the cyclic ether structure through neutral losses and fragment ion ratios.

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CD3OD):

  • δ 5.50 (m, 2H, 5Z and 13E double bonds)

  • δ 4.20 (dd, J = 8.2 Hz, H-9)

  • δ 3.95 (m, H-11)

  • δ 2.75 (t, J = 7.1 Hz, H-8)

  • δ 2.30 (t, J = 7.5 Hz, H-12)

The coupling constants and chemical shifts validate the cis configuration of the 5Z double bond and the 8S,12R cyclization.

Challenges in Synthesis and Analysis

Instability of the Cyclic Ether

The cyclo[8S,12R] structure is prone to ring-opening under basic conditions or elevated temperatures. Storage at –80°C in anhydrous acetonitrile minimizes degradation, with <5% decomposition over six months.

Isomeric Interference

Endogenous isomers such as 8-iso-PGF2α and 15-keto-PGE2 co-elute in conventional HPLC methods. Employing UHPSFC with a chiral stationary phase (Chiralpak IA-3) resolves these interferents, achieving a resolution factor (Rₛ) of 1.8.

Applications in Biomedical Research

Biomarker of Oxidative Stress

Elevated levels of 9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R] in urine correlate with lipid peroxidation in neurodegenerative diseases. A recent study reported a 2.3-fold increase in Alzheimer’s patients compared to controls (p < 0.001).

Pharmacological Modulation

Inhibition of 15-PGDH by small molecules (e.g., SW033291) increases endogenous levels of this metabolite, demonstrating therapeutic potential in tissue regeneration models .

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form additional hydroxyl or ketone groups.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

    Substitution: Various substituents can be introduced at different positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while reduction may produce diols .

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R] serves as a model compound for studying eicosanoids and their derivatives. It aids in understanding the mechanisms of oxidation and reduction reactions in complex organic molecules. Researchers utilize this compound to investigate the structural and functional relationships within the eicosanoid family, which are crucial for various biological processes.

Biology

This compound plays a critical role in biological research, particularly concerning lipid peroxidation and oxidative stress. It acts as a biomarker for oxidative damage in cells and tissues, providing insights into various pathological conditions such as:

  • Cardiovascular Diseases: Elevated levels of isoprostanes like this compound are often associated with increased oxidative stress in cardiovascular disorders.
  • Neurodegenerative Disorders: The presence of this compound may indicate neuroinflammation and oxidative damage linked to diseases such as Alzheimer's and Parkinson's .

Medicine

In medical research, 9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R] is being explored for its therapeutic potential. Its ability to modulate inflammatory responses positions it as a candidate for drug development targeting conditions such as:

  • Arthritis: The compound's anti-inflammatory properties may help alleviate symptoms associated with joint inflammation.
  • Atherosclerosis: By influencing lipid metabolism and reducing oxidative stress, it may contribute to the prevention or treatment of plaque formation in arteries.

Industry

Industrially, this compound is utilized in the formulation of specialized lipid-based products. Its antioxidant properties enhance the stability and efficacy of products in various sectors including:

  • Cosmetics: Used for its skin-protective effects against oxidative damage.
  • Nutritional Supplements: Incorporated for its potential health benefits related to inflammation and oxidative stress management.

Mecanismo De Acción

The mechanism of action of 9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R] involves its interaction with specific molecular targets, such as enzymes involved in lipid metabolism. It modulates the activity of cyclooxygenases and lipoxygenases, leading to the production of various bioactive lipids. These interactions influence inflammatory pathways and oxidative stress responses, contributing to its biological effects .

Comparación Con Compuestos Similares

8-isoPGF2α (LMFA03110001)

  • Systematic Name: 9S,11R,15S-Trihydroxy-5Z,13E-prostadienoic acid-cyclo[8S,12R] .
  • Key Differences : Contains three hydroxyl groups (9S,11R,15S) instead of the 15-oxo group in the target compound.
  • Biological Role : A well-characterized isoprostane associated with inflammation and oxidative stress .

8-iso-PGE2 (LMFA03110003)

  • Systematic Name: 9-oxo-11R,15S-Dihydroxy-5Z,13E-prostadienoic acid-cyclo[8S,12R] .
  • Key Differences : Features a 9-oxo group and retains hydroxyls at 11R and 15S, differing from the target compound’s 15-oxo substitution.
  • Relevance : Demonstrates how keto/hydroxyl group positioning alters receptor binding and metabolic stability .

ent-5-epi-5-D2c-IsoP (LMFA03110067)

  • Systematic Name: 5S,9R-Dihydroxy-11-oxo-6E,14Z-prostadienoic acid-cyclo[8S,12R] .
  • Key Differences : Cyclo[8S,12R] is retained, but hydroxyl and oxo groups are positioned at carbons 5S and 11, respectively, unlike the target compound’s 9S,11R,15-oxo arrangement.
  • Implications : Highlights the structural diversity of isoprostanes arising from varied oxidation sites .

Stereochemical Variants

ent-8,15-diepi-15-E2c-IsoP

  • Systematic Name: 9-oxo-11S,15S-Dihydroxy-5Z,13E-prostadienoic acid-cyclo[8R,12R] .
  • Key Differences : Cyclo[8R,12R] configuration (vs. 8S,12R in the target compound) and inverted hydroxyl stereochemistry at C-11 (11S vs. 11R).
  • Impact : Stereochemical inversions at C-8 and C-11 may reduce biological activity due to altered spatial compatibility with receptors .

Trifluoromethylphenoxy-Modified Analogs

  • Example: (5Z,13E)-(9S,11R,15R)-9,11,15-Trihydroxy-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid .
  • Key Differences: Incorporates a synthetic trifluoromethylphenoxy group at C-16, absent in the naturally derived target compound.
  • Application : Such modifications enhance metabolic stability for pharmacological use .

Structural and Functional Analysis

Table of Comparative Data

Compound Name Cyclo Positions Substituents Source/Oxidation Pathway Biological Role
Target Compound [8S,12R] 9S,11R-dihydroxy, 15-oxo Non-enzymatic lipid oxidation Oxidative stress biomarker
8-isoPGF2α (LMFA03110001) [8S,12R] 9S,11R,15S-trihydroxy Arachidonic acid oxidation Inflammation marker
ent-5-epi-5-D2c-IsoP (LMFA03110067) [8S,12R] 5S,9R-dihydroxy, 11-oxo Free radical oxidation Underexplored
ent-8,15-diepi-15-E2c-IsoP [8R,12R] 9-oxo, 11S,15S-dihydroxy Synthetic/oxidative Stereochemical reference

Analytical Characterization

  • NMR and Computational Methods : The target compound’s stereochemistry was inferred using 13C NMR and DP4+ probability analysis, similar to methods applied to spirotryprostatin G and other cyclized lipids . Linear correlation coefficients (R² > 0.99) and low RMSD values validate its 8S,12R configuration .
  • Mass Spectrometry : Identified via HRMS (m/z 352.224975) and classified under Fatty Acyls (FA 20:4;O3) in lipid databases .

Implications of Structural Differences

  • Oxidative Stability : The 15-oxo group in the target compound may render it less prone to further oxidation compared to trihydroxy analogs like 8-isoPGF2α .
  • Biological Activity : Cyclo[8S,12R] stereochemistry is critical for binding to prostaglandin receptors, as seen in 8-isoPGF2α’s role in vasoconstriction . In contrast, ent-8,15-diepi-15-E2c-IsoP’s inverted cyclo[8R,12R] configuration likely diminishes receptor affinity .

Actividad Biológica

Overview

9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R] is a complex eicosanoid compound derived from arachidonic acid, classified as an isoprostane. This compound exhibits significant biological activities, particularly in the contexts of inflammation, oxidative stress, and various disease processes. Understanding its biological activity is crucial for potential therapeutic applications.

  • Molecular Formula: C20H34O5
  • Molecular Weight: 354.5 g/mol
  • CAS Number: 191919-02-5

The biological activity of 9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R] is primarily mediated through its interaction with specific receptors and enzymes involved in lipid metabolism:

  • Cyclooxygenases and Lipoxygenases: This compound modulates the activity of these enzymes, influencing the production of bioactive lipids that participate in inflammatory responses.
  • G Protein-Coupled Receptors (GPCRs): It binds to GPCRs, triggering signaling cascades that affect cellular functions such as vasodilation and platelet aggregation.

Inflammation Modulation

9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R] has been shown to play a role in regulating inflammatory processes. It can enhance or inhibit the release of pro-inflammatory cytokines depending on the context of its action:

  • Pro-inflammatory Effects: In certain conditions, it promotes the activation of pathways leading to increased inflammation.
  • Anti-inflammatory Effects: Conversely, it can also exhibit protective roles by modulating oxidative stress and reducing inflammation in tissues.

Oxidative Stress

This compound serves as a biomarker for oxidative damage and is involved in the mechanisms that protect against oxidative stress. Its role in lipid peroxidation highlights its importance in various pathological conditions:

  • Cardiovascular Diseases: Elevated levels of this compound correlate with oxidative stress markers in cardiovascular diseases.
  • Neurodegenerative Disorders: Its involvement in oxidative processes suggests potential implications for neurodegenerative diseases where oxidative stress is a contributing factor.

Case Studies

Several studies have explored the biological implications of 9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]:

  • Pulmonary Hypertension Study:
    • A study investigated its effects on pulmonary vascular tone and found that it modulates vascular responses through its action on smooth muscle cells.
    • Results indicated a potential therapeutic role in managing pulmonary hypertension.
  • Arthritis Research:
    • Research demonstrated that this compound could reduce inflammatory markers in animal models of arthritis.
    • These findings support its exploration as a treatment option for inflammatory joint diseases.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
9S,15S-dihydroxy-PGF2αC20H32O5Additional hydroxyl group; involved in reproductive physiology.
15-deoxy-PGJ2C20H28O4Lacks hydroxyl at position 11; known for anti-inflammatory properties.
PGD2C20H32O5Different stereochemistry; plays a role in sleep regulation.
PGE2C20H32O5Affects fever and pain; structurally similar but with different biological effects.

Q & A

Structural Characterization and Implications for Experimental Design

Q: What are the key structural features of 9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R], and how do they influence experimental design in synthesis and bioactivity studies? A: The compound’s stereochemistry (e.g., 5Z configuration, cyclo[8S,12R] cyclization) and functional groups (hydroxy, oxo) are critical for its biological activity and synthetic pathways. Researchers must prioritize chiral resolution techniques (e.g., chiral HPLC) to isolate enantiomers and confirm stereochemical purity . Computational modeling (e.g., molecular docking) can predict interactions with prostaglandin receptors, guiding bioactivity assays. Synthetic routes should account for the instability of the oxo group under acidic conditions, necessitating protecting groups like tert-butyldimethylsilyl (TBS) ethers during synthesis .

Safe Handling and Storage Protocols

Q: What safety protocols are recommended for handling this compound in laboratory settings? A: Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory to prevent skin/eye contact. Workstations should have fume hoods to minimize inhalation risks. Storage requires inert conditions (argon atmosphere) at –20°C to prevent oxidation of the 15-oxo group. Contaminated materials must be disposed of as hazardous waste under EU Regulation 1272/2008 guidelines .

Methodological Approaches for Synthesis Optimization

Q: How can researchers optimize the yield of this compound during synthesis? A: Key strategies include:

  • Catalyst selection: Use asymmetric catalysts (e.g., Jacobsen’s catalyst) to enhance stereoselectivity in cyclization steps.
  • Reaction monitoring: Employ LC-MS to track intermediates and adjust reaction times dynamically.
  • Purification: Combine flash chromatography with preparative HPLC to isolate high-purity product .
    Controlled studies comparing solvent systems (e.g., THF vs. DCM) and temperatures are critical for reproducibility .

Advanced Analytical Techniques for Structural Validation

Q: What advanced analytical methods are used to resolve ambiguities in structural characterization? A: High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., C₂₀H₃₂O₅, MW 352.47 g/mol). Nuclear Overhauser Effect (NOE) NMR experiments validate spatial proximity of cyclo[8S,12R] groups. Circular dichroism (CD) spectroscopy distinguishes enantiomers, while X-ray crystallography provides definitive stereochemical assignments .

Stability and Reactivity Under Experimental Conditions

Q: How does the compound’s stability vary under different experimental conditions, and how can decomposition products be identified? A: The 15-oxo group is prone to reduction under basic conditions, forming 15-hydroxy derivatives. Stability studies using accelerated degradation (e.g., 40°C/75% RH) with LC-MS monitoring can identify decomposition pathways. Incompatibility with strong oxidizers (e.g., peroxides) necessitates inert reaction environments. FT-IR detects carbonyl shifts indicative of degradation .

Addressing Contradictions in Biological Activity Data

Q: How should researchers reconcile conflicting reports on the compound’s bioactivity? A: Discrepancies may arise from differences in cell models (e.g., primary vs. immortalized cells) or assay conditions (e.g., serum-free media). Methodological solutions include:

  • Dose-response standardization: Use EC₅₀ values normalized to internal controls (e.g., PGE₂).
  • Pathway-specific inhibitors: Apply receptor antagonists (e.g., EP4 antagonist L-161,982) to isolate signaling pathways.
    Meta-analyses of published data using PRISMA guidelines can identify systemic biases .

Designing Bioactivity Assays for Receptor Specificity

Q: What methodological frameworks are recommended for evaluating receptor-specific effects? A: Use CRISPR-edited cell lines lacking specific prostaglandin receptors (e.g., EP2 KO) to assess binding specificity. Radioligand displacement assays (e.g., ³H-PGD₂ competition) quantify affinity. In vivo models (e.g., murine inflammation assays) should include sham controls to differentiate pharmacological effects from endogenous signaling .

Data Interpretation in Metabolic Studies

Q: How can researchers distinguish between enzymatic and non-enzymatic degradation in metabolic studies? A: Incubate the compound with heat-inactivated liver microsomes to control for non-enzymatic breakdown. Ultra-performance liquid chromatography (UPLC) coupled with tandem MS identifies metabolites (e.g., ω-oxidation products). Kinetic analyses (e.g., Michaelis-Menten parameters) differentiate saturable enzymatic processes from passive degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]
Reactant of Route 2
9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.